molecular formula C19H16ClNO4S2 B2757215 3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)azetidine CAS No. 1797848-88-4

3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)azetidine

Cat. No.: B2757215
CAS No.: 1797848-88-4
M. Wt: 421.91
InChI Key: VIEYPMVDOBAIRX-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both a chlorobenzenesulfonyl group and a naphthalenesulfonyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)azetidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Naphthalenesulfonyl Group: The final step involves the sulfonylation of the azetidine ring with naphthalene-1-sulfonyl chloride under similar reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Advanced techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides or other reduced forms.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)azetidine involves interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylbenzenesulfonyl)-1-(naphthalene-1-sulfonyl)azetidine: Similar structure with a methyl group instead of a chlorine atom.

    3-(4-chlorobenzenesulfonyl)-1-(phenylsulfonyl)azetidine: Similar structure with a phenyl group instead of a naphthalene group.

Uniqueness

3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)azetidine is unique due to the presence of both chlorobenzenesulfonyl and naphthalenesulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-naphthalen-1-ylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S2/c20-15-8-10-16(11-9-15)26(22,23)17-12-21(13-17)27(24,25)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEYPMVDOBAIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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